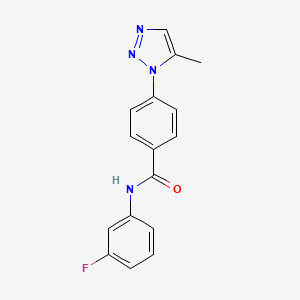

N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-4-(5-methyltriazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O/c1-11-10-18-20-21(11)15-7-5-12(6-8-15)16(22)19-14-4-2-3-13(17)9-14/h2-10H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBKTFBOTFCAPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Coupling with Benzamide: The triazole derivative is then coupled with a benzamide precursor under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the triazole ring.

Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while reduction of the benzamide could produce an amine.

Scientific Research Applications

The compound's biological activities can be categorized into three primary areas:

Anticancer Activity

Research indicates that triazole derivatives, including N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, exhibit significant anticancer properties.

| Compound | Cancer Type | Cell Line | Log GI50 |

|---|---|---|---|

| This compound | Colon | KM12 | -5.43 |

| This compound | Melanoma | SK-MEL-5 | -5.55 |

| This compound | Breast | MDA-MB-468 | -5.70 |

Studies have shown that the presence of both triazole and thiadiazole moieties enhances anticancer activity against various tumor cell lines .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Related studies have demonstrated promising results against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Low concentration |

| This compound | Escherichia coli | Moderate effectiveness |

These findings indicate that derivatives containing thiadiazole structures can disrupt microbial cell membranes .

Anti-inflammatory Activity

Thiadiazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests therapeutic potential for treating inflammatory diseases .

Case Studies

Several studies have evaluated the biological activity of related compounds within the same structural class:

Case Study 1: Anticancer Screening

A comprehensive screening by the National Cancer Institute (NCI) revealed that certain triazole derivatives demonstrated significant cytotoxicity across a range of cancer cell lines. Compounds with both triazole and thiadiazole rings were particularly effective against melanoma and breast cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several thiadiazole derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function. The triazole ring is known for its ability to form stable complexes with metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Benzamide Derivatives

The following compounds share the benzamide core but differ in substituents and heterocyclic systems, leading to variations in physicochemical and biological properties:

N-(2,5-Dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide ()

- Structure : Substitution of the 3-fluorophenyl group with 2,5-dichlorophenyl.

- Molecular Formula : C₁₆H₁₂Cl₂N₄O.

- Impact : The dichloro substitution increases molecular weight (347.199 g/mol) and lipophilicity compared to the fluoro analog. Chlorine atoms may enhance halogen bonding in target interactions but reduce metabolic stability .

N-(3-Fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide ()

- Structure : Replacement of the 5-methyltriazole with a pyrazole ring.

- Molecular Formula : C₁₆H₁₂FN₃O.

- Impact : The pyrazole ring lacks the methyl group and has a different electronic profile (pyrazole: two adjacent nitrogen atoms vs. triazole: three nitrogen atoms). This alters hydrogen-bonding capacity and may affect target selectivity .

Bomedemstatum ()

- Structure : Incorporates a 4-(1H-1,2,3-triazol-1-yl)benzamide moiety but with a complex lysine-derived side chain targeting lysine-specific histone demethylase 1 (LSD1).

- Impact : The extended structure enables multitarget engagement, highlighting the versatility of the triazole-benzamide scaffold in drug design .

Elemental Analysis and Purity

- Triazole derivatives in show close agreement between calculated and observed elemental analysis (e.g., Compound 4: C 68.04% observed vs. 68.11% calculated), confirming synthetic precision .

Biological Activity

N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 296.30 g/mol. The structure features a triazole ring which is known for its biological activity, particularly in drug discovery.

Anticancer Activity

Research indicates that compounds featuring triazole moieties often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induces apoptosis |

| 5b | U937 | 2.41 | Cell cycle arrest |

| N-(3-F) | A549 | TBD | TBD |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

In a study examining triazole derivatives, it was found that certain compounds exhibited higher cytotoxicity than doxorubicin against leukemia cell lines (CEM-13 and U-937) with sub-micromolar GI50 values . The mechanism of action often involves the induction of apoptosis through pathways involving p53 and caspase activation .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. This compound may exhibit activity against various bacterial strains.

Table 2: Antimicrobial Activity

| Compound | Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|---|

| N-(3-F) | S. aureus | 31.25 | Kanamycin |

| N-(3-F) | C. neoformans | 15.67 | Amphotericin B |

The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a potential lead in the development of new antimicrobial agents, especially against resistant strains .

Case Studies and Research Findings

In a detailed investigation involving various derivatives of benzamide and triazole compounds, researchers synthesized this compound and evaluated its biological activity through in vitro assays. The results demonstrated that modifications to the triazole ring significantly influenced both anticancer and antimicrobial efficacy.

Study Example

A specific study focused on the synthesis and characterization of triazole derivatives reported that compounds with fluorinated phenyl groups showed enhanced biological activity compared to their non-fluorinated counterparts . The incorporation of the fluorine atom was hypothesized to increase lipophilicity and improve interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, and how can reaction conditions be controlled to improve yield?

- Answer : The synthesis typically involves multi-step reactions, including: (i) Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by (ii) Amide coupling between the triazole-containing benzoyl chloride and 3-fluoroaniline. Key parameters include solvent choice (DMF or dichloromethane), temperature control (60–80°C for CuAAC), and catalyst use (e.g., Cu(I) salts). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the compound characterized to confirm structural integrity and purity?

- Answer : Spectroscopic techniques are critical:

- NMR (¹H/¹³C): Assigns protons and carbons in the benzamide and triazole moieties. For example, the triazole C-H proton resonates at δ 8.1–8.3 ppm .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 340.35 for related analogs) .

- Elemental Analysis : Matches calculated vs. experimental C, H, N values (e.g., <0.5% deviation for purity validation) .

Q. What solvents and conditions are suitable for recrystallization to achieve high-purity crystals?

- Answer : Ethanol-water mixtures or ethyl acetate/hexane systems are effective. Slow evaporation at 4°C yields single crystals suitable for X-ray diffraction. Crystallinity is critical for structural validation via SHELX .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved during refinement?

- Answer : Use SHELXL for refinement:

- Address disorder in flexible groups (e.g., triazole or fluorophenyl rings) by splitting positions and applying restraints.

- Validate thermal parameters (ADPs) and hydrogen bonding networks. Tools like OLEX2 integrate SHELX workflows for error correction .

Q. What strategies mitigate low bioactivity in derivatives of this compound during SAR studies?

- Answer : Optimize substituent effects:

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance target binding.

- Replace the 5-methyltriazole with bulkier groups (e.g., 5-phenyl) to improve steric complementarity with enzyme active sites.

- Validate via molecular docking and in vitro assays (e.g., IC₅₀ measurements) .

Q. How do pH and temperature affect the stability of this compound in biological assays?

- Answer : Conduct accelerated stability studies:

- pH Stability : Use buffered solutions (pH 4–9) and monitor degradation via HPLC. The compound is stable at neutral pH but hydrolyzes in acidic conditions (t₁/₂ < 24 hrs at pH 2).

- Thermal Stability : Store at –20°C; degradation occurs above 40°C, forming triazole ring-opened byproducts .

Q. What analytical methods resolve discrepancies between theoretical and experimental elemental analysis data?

- Answer : Recalibrate combustion analysis for heteroatoms (N, F):

- For fluorine, use Schöninger flask combustion followed by ion chromatography.

- For nitrogen, employ the Dumas method. Deviations >0.3% indicate impurities; repeat synthesis with rigorous drying .

Methodological Considerations

- Data Contradictions : If NMR signals conflict with X-ray data (e.g., rotameric flexibility), use dynamic NMR (VT-NMR) to assess conformational exchange .

- Scale-Up Challenges : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve E-factors while maintaining yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.